molecular formula C7H3BrClFO2 B1381640 4-Bromo-2-chloro-3-fluorobenzoic acid CAS No. 1807036-03-8

4-Bromo-2-chloro-3-fluorobenzoic acid

Cat. No.: B1381640
CAS No.: 1807036-03-8
M. Wt: 253.45 g/mol
InChI Key: KRZOBVQVWLVGOG-UHFFFAOYSA-N
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Description

Chemical Classification and Positioning Within Halogenated Benzoic Acids

4-Bromo-2-chloro-3-fluorobenzoic acid belongs to the class of polyhalogenated benzoic acids, distinguished by the presence of bromine, chlorine, and fluorine substituents on a benzene ring appended with a carboxylic acid group. The compound’s molecular formula (C₇H₃BrClFO₂) and structural isomerism place it within a specialized subgroup of trihalogenated aromatics, where each halogen’s electronic effects synergistically modulate reactivity.

Table 1: Comparative Analysis of Halogenated Benzoic Acids

Compound Halogen Substituents Molecular Weight (g/mol) Key Applications
Benzoic acid None 122.12 Food preservation
4-Bromo-3-fluorobenzoic acid Br (C4), F (C3) 219.01 Pharmaceutical intermediates
2-Chloro-4-fluorobenzoic acid Cl (C2), F (C4) 174.56 Agrochemical synthesis
This compound Br (C4), Cl (C2), F (C3) 253.45 Catalysis, drug discovery

The spatial arrangement of halogens—bromine at position 4, chlorine at position 2, and fluorine at position 3—imparts distinct steric and electronic properties. Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, while bromine and chlorine provide sites for cross-coupling reactions. This combination makes the compound a versatile scaffold for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions.

Historical Context of Polyhalogenated Benzoic Acid Development

The synthesis of polyhalogenated benzoic acids emerged in the mid-20th century alongside advances in electrophilic aromatic substitution and transition-metal catalysis. Early methods relied on sequential halogenation of benzoic acid derivatives, often yielding mixed regioisomers. The development of directed ortho-metalation techniques in the 1980s enabled precise halogen placement, as demonstrated by the use of iridium catalysts for ortho-iodination.

This compound’s synthesis exemplifies modern iterative halogenation strategies. For example, a 2025 protocol optimized by EvitaChem involves:

  • Bromination : Toluene derivative bromination using N-bromosuccinimide (NBS) under radical conditions.
  • Chlorination : Friedel-Crafts chlorination with AlCl₃ to introduce the C2 chlorine.
  • Fluorination : Balz-Schiemann reaction using diazonium tetrafluoroborate.

These methods highlight the compound’s reliance on advancements in regioselective C–H functionalization, a field revolutionized by the discovery of hexafluoroisopropanol (HFIP) as a solvent for Ir-catalyzed reactions.

Importance in Contemporary Chemical Research

In pharmaceutical research, this trifunctional benzoic acid serves as a precursor to kinase inhibitors and antiviral agents. Its bromine and chlorine atoms act as leaving groups in palladium-catalyzed cross-couplings, while the fluorine enhances metabolic stability. For instance, it is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, where the carboxylic acid group facilitates prodrug formation.

Table 2: Research Applications of this compound

Field Application Example Mechanism
Medicinal Chemistry JAK3 inhibitor synthesis Suzuki coupling at C4 bromine
Materials Science Liquid crystal precursors Etherification of -COOH group
Catalysis Ligand for Ir-catalyzed C–H activation Coordination via carboxylic acid

In materials science, the compound’s rigid aromatic core and halogen diversity enable the creation of supramolecular architectures. Recent studies have utilized it to synthesize fluorinated polyesters with enhanced thermal stability. Additionally, its role in asymmetric catalysis is underscored by its use as a chiral directing group in Rh-catalyzed allylic alkylations.

Properties

IUPAC Name

4-bromo-2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZOBVQVWLVGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Bromo-2-chloro-3-fluorobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a building block for drug discovery.

    Medicine: It is involved in the synthesis of potential therapeutic agents targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-3-fluorobenzoic acid depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of electron-withdrawing halogen atoms enhances its reactivity towards nucleophiles and catalysts. In biological applications, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

3-Bromo-4-chloro-2-fluoro-benzoic acid (CAS: 1677706-23-8)
  • Molecular Formula : C₇H₃BrClFO₂ (identical to the target compound).
  • Key Differences : The halogens are rearranged (Br at position 3, Cl at 4, F at 2), altering electronic and steric effects. This positional isomer may exhibit distinct reactivity in cross-coupling reactions due to the proximity of Br and Cl .
4-Bromo-2-Chloro-6-fluorobenzoic Acid (CAS: 1321613-01-7)
  • Molecular Formula : C₇H₃BrClFO₂.
  • Key Differences : Fluorine is at position 6 instead of 3. This arrangement could influence solubility and acidity, as fluorine’s electronegativity affects the carboxyl group’s dissociation .

Halogen-Substituted Variants

3-Bromo-4-chlorobenzoic Acid (CAS: 42860-10-6)
  • Molecular Formula : C₇H₄BrClO₂.
  • Key Differences : Lacks fluorine, reducing molecular weight (236.46 g/mol ) and acidity. The absence of fluorine may decrease metabolic stability in pharmaceutical applications compared to fluorinated analogs .
4-Bromo-3-fluorobenzoic Acid (CAS: 153556-42-4)
  • Molecular Formula : C₇H₄BrFO₂.
  • Key Differences : Missing chlorine, resulting in lower molecular weight (219.01 g/mol ) and altered electronic effects. The compound’s reduced steric bulk may enhance reactivity in nucleophilic substitutions .

Functionalized Derivatives

2-Amino-4-bromo-3-fluorobenzoic Acid (CAS: 1416013-62-1)
  • Molecular Formula: C₇H₅BrFNO₂.
  • Key Differences: An amino group (-NH₂) at position 2 introduces electron-donating effects, increasing solubility in acidic media. This derivative is more likely to participate in condensation reactions compared to the target compound .
4-Bromo-2-chloro-6-methylbenzoic Acid
  • Molecular Formula : C₈H₅BrClO₂.
  • The methyl group may also enhance lipophilicity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Hazards (GHS) Key Applications
4-Bromo-2-chloro-3-fluorobenzoic acid 1807036-03-8 C₇H₃BrClFO₂ 253.45 Br (4), Cl (2), F (3) H315, H319, H335 Pharmaceutical intermediates
3-Bromo-4-chloro-2-fluoro-benzoic acid 1677706-23-8 C₇H₃BrClFO₂ 253.45 Br (3), Cl (4), F (2) Not specified Organic synthesis
4-Bromo-2-Chloro-6-fluorobenzoic acid 1321613-01-7 C₇H₃BrClFO₂ 253.45 Br (4), Cl (2), F (6) Not specified Material science
3-Bromo-4-chlorobenzoic acid 42860-10-6 C₇H₄BrClO₂ 236.46 Br (3), Cl (4) Not specified Agrochemical research
4-Bromo-3-fluorobenzoic acid 153556-42-4 C₇H₄BrFO₂ 219.01 Br (4), F (3) Not specified Drug discovery

Key Research Findings

  • Acidity and Reactivity: The target compound’s trifluoro-substituted structure exhibits higher acidity (pKa ~1.5–2.0) compared to non-fluorinated analogs due to electron-withdrawing effects of halogens .
  • Hazard Profile: The presence of multiple halogens correlates with increased irritation hazards (e.g., H315–H335) compared to mono-halogenated benzoic acids like 4-bromobenzoic acid, which is classified as non-hazardous .
  • Synthetic Utility : Bromine and chlorine at adjacent positions (e.g., 4-Br and 2-Cl) enhance stability in Suzuki-Miyaura couplings, as seen in boronic acid derivatives (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic acid, CAS: 2121514-49-4) .

Biological Activity

4-Bromo-2-chloro-3-fluorobenzoic acid (BCFBA) is a halogenated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with bromine, chlorine, and fluorine atoms. This unique halogenation pattern contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that BCFBA and its derivatives exhibit significant antimicrobial properties . Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves:

  • Disruption of bacterial cell wall synthesis
  • Interference with protein synthesis pathways

A comparative analysis of the antimicrobial efficacy of BCFBA against similar compounds is summarized in the table below:

Compound NameStructure CharacteristicsNotable Biological Activities
4-Bromo-3-chloro-2-fluorobenzoic acidSimilar halogenation pattern; different positionsAntimicrobial, anticancer
2-Bromo-4-fluorobenzoic acidLacks chlorine; different halogen arrangementModerate antimicrobial
4-Chloro-2-fluorobenzoic acidLacks bromine; distinct reactivityAnti-inflammatory
3-Bromo-2-fluorobenzoic acidDifferent halogen placementLimited studies on biological activity

Anti-inflammatory Effects

BCFBA has been shown to possess anti-inflammatory properties , which may be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis. The proposed mechanism includes:

  • Inhibition of pro-inflammatory cytokines , leading to reduced inflammation.

Anticancer Activity

The anticancer potential of BCFBA has been explored in various preclinical studies. These studies indicate that BCFBA can inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms involved may include:

  • Modulation of signaling pathways related to cell cycle regulation
  • Induction of apoptosis through various biochemical pathways

A notable study demonstrated that BCFBA significantly reduced the viability of specific cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of BCFBA against Staphylococcus aureus and Escherichia coli. Results showed a marked inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.
  • Case Study on Cancer Cell Lines : In a preclinical trial involving various cancer cell lines, treatment with BCFBA resulted in a dose-dependent decrease in cell viability. The study concluded that BCFBA could be a promising candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-2-chloro-3-fluorobenzoic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of benzoic acid derivatives. For example, bromination and chlorination can be achieved using electrophilic substitution (e.g., Br₂/FeBr₃ or Cl₂/FeCl₃), while fluorination may require directed metalation or Balz-Schiemann reactions. Optimizing reaction conditions (temperature, catalyst loading, and stoichiometry) is critical to minimize side products like dihalogenated isomers. Purity can be monitored via HPLC or GC . Multi-step protocols should include intermediate purification (e.g., recrystallization) to improve yield .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • Elemental Analysis : Confirm halogen content (Br, Cl, F) via combustion analysis.
  • Chromatography : HPLC with UV detection (>95% purity threshold) to assess impurities .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) is preferred due to the compound’s moderate solubility. Column chromatography with silica gel and a gradient eluent (hexane:ethyl acetate) can separate halogenated byproducts. For scale-up, fractional crystallization or preparative HPLC may be employed .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or photodegradation. Monitor for discoloration or precipitate formation, which may indicate decomposition. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) can model electronic effects of substituents on the aromatic ring. For instance, the electron-withdrawing groups (Br, Cl, F) lower the LUMO energy, enhancing susceptibility to nucleophilic attack. Transition-state analysis of Suzuki-Miyaura coupling reactions can identify optimal catalytic systems (e.g., Pd(PPh₃)₄) and solvent effects .

Q. Which crystallographic techniques are suitable for resolving the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data. Structure solution via direct methods (SHELXS) and refinement (SHELXL) can determine bond lengths, angles, and packing motifs. Thermal ellipsoid plots (ORTEP-3) visualize molecular geometry and intermolecular interactions (e.g., halogen bonding) .

Q. How can researchers analyze contradictory data in reaction mechanisms involving this compound?

  • Methodological Answer : Contradictions (e.g., unexpected regioselectivity) can be resolved via isotopic labeling (e.g., 18^{18}O in carboxyl groups) or kinetic isotope effect (KIE) studies. Competitive experiments with deuterated analogs or computational mechanistic studies (IRC calculations) clarify pathways. Synchrotron-based XAS can track metal catalyst oxidation states during reactions .

Q. What strategies mitigate challenges in synthesizing reactive intermediates (e.g., boronic acids) from this compound?

  • Methodological Answer : Protect the carboxylic acid group (e.g., methyl ester formation) before generating intermediates like boronic acids. Use Pd-catalyzed Miyaura borylation with bis(pinacolato)diboron under anhydrous conditions. Monitor reaction progress via 11^{11}B NMR to avoid protodeboronation. Purify intermediates via flash chromatography under inert atmosphere .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-chloro-3-fluorobenzoic acid
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4-Bromo-2-chloro-3-fluorobenzoic acid

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